

Application Note: 2-(diethylamino)-N'-hydroxyethanimidamide in Cholinergic Receptor Studies

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Compound of Interest

Compound Name: 2-(diethylamino)-N'-hydroxyethanimidamide

Cat. No.: B7806914

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Molecular Weight: 145.20 g/mol

Introduction & Mechanism of Action

2-(diethylamino)-N'-hydroxyethanimidamide represents a class of aliphatic amidoximes designed to interact with the cholinergic system. Unlike classical quaternary ammonium ligands (which are permanently charged and peripherally restricted), this compound possesses a tertiary amine (

) and an amidoxime group (

).

Mechanistic Relevance[1][2][3]

- Receptor/Enzyme Target: The diethylamino moiety mimics the quaternary ammonium of Acetylcholine (ACh), providing affinity for the Anionic Site of AChE or the orthosteric site of Muscarinic Acetylcholine Receptors (mAChRs).

- Functional Activity:
 - AChE Reactivation: The oxime group () acts as a nucleophile to displace organophosphates (OP) from the catalytic Serine-203 of AChE.
 - Receptor Binding: It serves as a probe to study the structure-activity relationship (SAR) of non-quaternary ligands at M1-M5 muscarinic receptors.

Chemical Properties & Handling[4][5]

Property	Value/Description
Solubility	Soluble in water (protonated form), Ethanol, DMSO (>100 mM).
Stability	Sensitive to hydrolysis at low pH; susceptible to oxidation (NO release) in the presence of oxidants or liver microsomes.
Storage	Store solid at -20°C under desiccant. Stock solutions should be prepared fresh or stored at -80°C.
pKa	~9.4 (Amine), ~12.0 (Oxime). At physiological pH (7.4), the amine is predominantly protonated (cationic).

Experimental Protocols

Protocol A: Preparation of Ligand Stock Solutions

- Objective: Create a stable, accurate stock for binding assays.
- Causality: The amidoxime group is potentially labile. Avoid acidic buffers which accelerate hydrolysis to the amide.
- Weighing: Accurately weigh 14.5 mg of the substance.
- Solubilization: Dissolve in 1.0 mL of DMSO (anhydrous) to create a 100 mM master stock.

- Note: Avoid water for the master stock to prevent slow hydrolysis.
- Working Dilution: Dilute the master stock 1:100 into Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) immediately before use to yield a 1 mM working solution.
 - Validation: Verify pH of the working solution; the amine may slightly buffer the solution.

Protocol B: Radioligand Competition Binding (Muscarinic Receptors)

- Objective: Determine the binding affinity () of the ligand for Muscarinic Receptors (e.g., M1 subtype) by displacing a radiolabeled standard (e.g.,
-NMS or
-QNB).
- Self-Validating Step: Include Atropine (non-selective antagonist) as a positive control for total displacement.

Reagents

- Membrane Prep: CHO cells stably expressing human M1 receptor (approx. 10-20 µg protein/well).
- Radioligand:
 - N-Methylscopolamine (
 - NMS), 0.2 nM final concentration.
- Assay Buffer: 50 mM Tris-HCl, 10 mM
, 1 mM EDTA, pH 7.4.

Workflow

- Plate Setup: Use 96-well polypropylene plates.

- Total Binding (TB): Buffer + Membranes + Radioligand.
- Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 10 μ M Atropine.
- Test Sample: Buffer + Membranes + Radioligand + **2-(diethylamino)-N'-hydroxyethanimidamide** (concentration range

M to

M).
- Incubation: Incubate for 60 minutes at 27°C.
 - Reasoning: Equilibrium must be reached. M1 receptors are stable at room temperature.
- Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB) using a cell harvester.
- Wash: Wash filters 3x with ice-cold wash buffer (50 mM Tris-HCl).
- Detection: Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis

Calculate % Inhibition and fit to a one-site competition model:

Convert

to

using the Cheng-Prusoff equation:

Protocol C: Acetylcholinesterase (AChE)

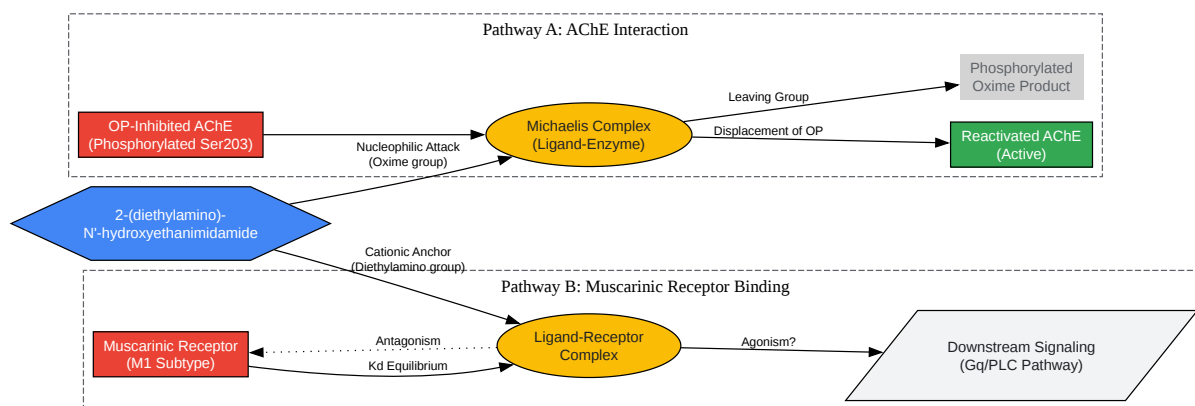
Reactivation/Binding Assay

- Objective: Assess if the ligand binds to the AChE active site or reactivates OP-inhibited AChE.
- Method: Modified Ellman Assay.

- Inhibition Phase (Optional for Reactivation Study): Incubate AChE (human recombinant) with an organophosphate (e.g., Paraoxon, 100 nM) for 30 min to inhibit >90% activity. Remove excess OP via spin column.
- Reactivation/Binding:
 - Add **2-(diethylamino)-N'-hydroxyethanimidamide** (10 μ M - 1 mM) to the enzyme.
 - Incubate for defined intervals (10, 20, 30, 60 min).
- Substrate Addition: Add Acetylthiocholine (ATCh) (1 mM) and DTNB (Ellman's reagent, 0.3 mM).
- Measurement: Monitor Absorbance at 412 nm for 5 minutes (kinetic mode).
- Result:
 - Binding (Reversible Inhibition): If the ligand reduces the rate of ATCh hydrolysis in native enzyme, it is a reversible inhibitor.
 - Reactivation: If the ligand restores activity to OP-inhibited enzyme, it is a reactivator.^[1]

Visualizing the Mechanism

The following diagram illustrates the dual potential of the ligand: binding to the Muscarinic Receptor (Pharmacological) vs. Reactivating AChE (Chemical/Catalytic).



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Caption: Dual mechanistic pathways: Nucleophilic reactivation of OP-inhibited AChE (top) and reversible competitive binding at Muscarinic Receptors (bottom).

References

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